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HOX11 protein

Cat. No.: B1178923
CAS No.: 143275-75-6
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Description

Historical Context of Homeobox Gene Discovery and HOX11 Identification

The concept of homeotic transformations, where one body part is replaced by another, was first described in the late 19th century. wikipedia.org Definitive evidence for a genetic basis came with the isolation of homeotic mutants in Drosophila. wikipedia.org In the early 1980s, scientists like Walter Gehring and colleagues identified the Antennapedia gene, mutations in which caused legs to grow from the head instead of antennae. wikipedia.orgasu.edu Analysis of Antennapedia revealed a conserved 180-base pair DNA sequence, termed the "homeobox," which encodes a DNA-binding domain. wikipedia.orgbiologists.com The discovery of this sequence in other Drosophila genes and subsequently in a wide range of species, including vertebrates, highlighted its fundamental importance in developmental control. wikipedia.orgbiologists.comnih.gov

The HOX11 gene itself was identified through the study of chromosomal translocations in human T-cell acute lymphoblastic leukemia (T-ALL). biologists.compnas.orgresearchgate.netpnas.org Specifically, the t(10;14)(q24;q11) and t(7;10)(q35;q24) translocations found in a subset of T-ALL patients were found to involve the HOX11 gene locus on chromosome 10q24. biologists.compnas.orgpnas.orgcore.ac.uk These translocations lead to the aberrant activation of HOX11 expression in T cells, where it is not normally found. core.ac.ukpnas.orgcore.ac.uk

HOX11 as a Member of the Divergent Homeobox Gene Family

Homeobox genes are broadly classified into clustered HOX genes (Class I) and non-clustered, or divergent, homeobox genes. scielo.brscielo.br While clustered HOX genes are typically found in genomic clusters and are crucial for establishing the anterior-posterior axis during embryonic development in a colinear fashion, divergent homeobox genes are located outside these clusters and have diverse roles. wikipedia.orgscielo.brscielo.br

HOX11 belongs to the divergent homeobox gene family, also known as the TLX family. researchgate.netcore.ac.ukpnas.orgnih.govjneurosci.orgplos.org This family includes HOX11L1 (TLX2) and HOX11L2 (TLX3), which share a conserved homeodomain with HOX11. core.ac.ukjneurosci.org The HOX11 protein is a nuclear transcription factor that contains a DNA-binding homeodomain. biologists.comcore.ac.ukscbt.com

Significance of HOX11 in Developmental Biology and Oncogenesis

HOX11 plays a critical role in the development of specific organs and tissues. Studies in mice have demonstrated its essential function in spleen development. biologists.comscbt.comnih.gov In hox11 null mice, spleen formation is initiated but undergoes rapid resorption due to apoptosis, indicating that HOX11 is crucial for the survival of splenic precursor cells during organogenesis. biologists.comnih.gov

Beyond spleen development, HOX11 is involved in the patterning of the mammalian skeleton, particularly the zeugopod region of the limbs (radius/ulna and tibia/fibula). pnas.orgresearchgate.net It is also expressed in other developing structures, including parts of the brain, branchial arches, kidney, pancreas, salivary glands, and certain cranial nerves. pnas.orgnih.govjneurosci.orgbiologists.com Recent research indicates that HOX11-expressing interstitial cells contribute to adult skeletal muscle homeostasis. biorxiv.orgbiologists.com

The aberrant expression of HOX11, primarily due to chromosomal translocations, is strongly associated with T-cell acute lymphoblastic leukemia (T-ALL). biologists.compnas.orgresearchgate.netpnas.orgplos.orgaacrjournals.orgnih.gov In T-ALL, the translocation places the HOX11 gene under the control of regulatory elements from T-cell receptor genes, leading to its inappropriate expression in thymocytes. pnas.orgcore.ac.ukpnas.org This ectopic expression contributes to leukemogenesis, although progression to full malignancy may require additional mutations. plos.orgaacrjournals.org HOX11 is considered a T-cell oncogene, promoting cell survival and inhibiting differentiation in hematopoietic cells. researchgate.netcore.ac.uk

Overview of Key Research Paradigms and Methodological Approaches

Research into HOX11 function and its role in disease has employed a variety of experimental approaches:

Genetic studies in model organisms: Mouse models, particularly those with targeted disruptions of the hox11 gene, have been invaluable for understanding its role in development. biologists.comscbt.comnih.govnih.gov Conditional alleles have allowed for the study of HOX11 function at different developmental stages. pnas.orgnih.gov

Analysis of chromosomal translocations: The identification and characterization of the t(10;14) and t(7;10) translocations in T-ALL were crucial for linking HOX11 to cancer. biologists.compnas.orgpnas.orgcore.ac.uk

Cell line studies: Using cell lines, researchers have investigated the transcriptional activity of HOX11 and identified potential downstream target genes. core.ac.ukcore.ac.ukaacrjournals.orgnih.gov

Molecular techniques: Techniques such as PCR, Western blotting, immunoprecipitation, immunofluorescence, and chromatin immunoprecipitation (ChIP) are used to study HOX11 expression, localization, protein interactions, and DNA binding. pnas.orgscbt.comscbt.com

Transcriptional analysis: Microarray analysis and RNA sequencing have been used to identify genes whose expression is regulated by HOX11. core.ac.uknih.gov

Functional assays: Assays such as cell proliferation, apoptosis, and differentiation assays are used to determine the biological effects of HOX11 expression or inhibition. biologists.comresearchgate.netplos.orgnih.gov

Transgenic mouse models: Generating transgenic mice that ectopically express HOX11 has provided models for studying its oncogenic potential. pnas.orgplos.org

These diverse approaches have collectively contributed to our understanding of HOX11's multifaceted roles.

Detailed Research Findings and Data Tables:

Research has uncovered specific roles and interactions of the this compound. For instance, in spleen development, the absence of HOX11 leads to the failure of the spleen anlage to survive between embryonic days E12.5 and E13.5, with dying cells showing signs of apoptosis. biologists.comnih.gov

In the context of oncogenesis, studies using transgenic mice expressing HOX11 have shown the development of lymphomas, demonstrating its oncogenic potential. pnas.org

Research AreaKey FindingModel System / MethodCitation
Spleen DevelopmentEssential for survival of splenic precursors; absence leads to apoptosis and asplenia.hox11 null mice, histological analysis. biologists.comnih.gov
Skeletal DevelopmentRegulates patterning of the zeugopod (radius/ulna, tibia/fibula). Continues to function in adult skeletal homeostasis.Mouse models, conditional alleles, µCT analysis, histology. pnas.orgnih.gov
Oncogenesis (T-ALL)Ectopic expression due to translocations t(10;14) or t(7;10) is associated with T-ALL. Acts as an oncogene.Analysis of human leukemia samples, transgenic mouse models, cell line studies. biologists.compnas.orgresearchgate.netpnas.orgpnas.orgplos.orgaacrjournals.orgnih.gov
Transcriptional RegulationCan activate or repress target genes. Interacts with cofactors like Eya1 and Pax2 to regulate genes like Six2 and Gdnf.Cell line studies, reporter assays, representational difference analysis, microarray. core.ac.uknih.govresearchgate.net
Protein Structure/FunctionContains a DNA-binding homeodomain. NH2-terminal region is important for transcriptional activation.Biochemical assays, deletion constructs, yeast and mammalian one-hybrid systems. core.ac.ukoup.com

HOX11 functions as a transcription factor, binding to DNA via its homeodomain to regulate the expression of target genes. core.ac.ukcore.ac.ukoup.com The optimal binding sequence for HOX11 contains a core TAAGTG motif. oup.com Its transcriptional activity can be influenced by different regions of the protein, including an NH2-terminal transactivation region. core.ac.uk HOX11 has been shown to interact with other proteins, such as Eya1 and Pax2, to synergistically activate the expression of genes like Six2 and Gdnf, which are important in kidney development. researchgate.net

In the context of cancer, potential downstream targets of HOX11 have been identified through microarray analysis, including genes like NFKB2, SMARCD3, and NR4A3. nih.gov HOX11 has been postulated to contribute to oncogenesis by disrupting cellular checkpoints and promoting cell survival. core.ac.uk

Properties

CAS No.

143275-75-6

Molecular Formula

C11H7N3O

Origin of Product

United States

Molecular Biology and Regulation of Hox11 Protein

HOX11 Protein Structure-Function Relationship

The function of the this compound is dictated by its distinct structural domains and their ability to interact with DNA and other proteins.

The this compound is a nuclear protein characterized by several functional domains. A key feature is the homeodomain, a conserved 60-amino acid DNA-binding motif that is fundamental to the protein's role as a transcription factor fishersci.nlidrblab.netwikipedia.org. Beyond the homeodomain, HOX11 contains other regions important for its activity. One-hybrid experiments have identified three regions crucial for optimal transactivation: an N-terminal glycine/proline-rich region, a C-terminal glutamine-rich region, and the homeodomain itself. The NH2-terminal region, specifically the first 50 amino acids, has been shown to be important for the optimal activation of endogenous target genes.

A notable feature distinguishing the HOX11/TLX family homeodomain is the presence of a threonine residue at position 247 (corresponding to position 47 within the homeodomain), in contrast to the valine or isoleucine typically found at this position in canonical homeodomains. This threonine residue is thought to play a role in modulating the DNA-binding specificity of HOX11. Furthermore, phosphorylation of HOX11 on Thr247 has been shown to occur during mitosis and can modulate the expression of target genes like cyclin B1, affecting its DNA binding activity uniprot.org. Structure-function analysis has revealed that an intact homeodomain is essential for the immortalizing function of HOX11 wikipedia.org.

Here is a summary of key functional domains and motifs of HOX11:

Domain/MotifLocationFunctionReferences
HomeodomainC-terminalDNA binding, essential for immortalizing function, transcriptional regulation fishersci.nlidrblab.netwikipedia.org
N-terminal regionN-terminalImportant for optimal transactivation, protein-protein interactions idrblab.net
Glycine/Proline-rich regionN-terminalImportant for optimal transactivation
Glutamine-rich regionC-terminalImportant for optimal transactivation
Threonine 247 (pos 47 in HD)Within HomeodomainModulates DNA binding specificity, site of phosphorylation uniprot.org

HOX11 functions as a transcription factor by binding to specific DNA sequences through its homeodomain fishersci.nl. While many prototypical class I HOX proteins recognize a core TAAT sequence, the presence of the conserved threonine at position 247 in the HOX11 homeodomain is believed to alter this specificity, favoring association with guanine (B1146940) nucleotides. This leads to a modified consensus recognition motif.

Here is a table summarizing reported HOX11 binding sequences:

Binding Sequence/MotifContextReferences
TAAGTGCore consensus motif
GGCGGTAAGTGGOptimal mouse Hox11 binding
TAACUnmutated HOX11 homeodomain
TAATUnmutated HOX11 homeodomain

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) are crucial mechanisms that diversify protein function, stability, localization, and interactions after protein synthesis thermofisher.comwikipedia.orgnih.gov. This compound undergoes several PTMs that influence its transcriptional activity and cellular role.

Phosphorylation Events and Regulatory Implications

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a prevalent PTM that significantly impacts protein activity and signaling pathways thermofisher.comwikipedia.orgnih.gov. Research has demonstrated that the transcriptional activity of HOX11 is regulated by phosphorylation. Specifically, phosphorylation of Threonine-247 (Thr247) on HOX11 has been identified as a key regulatory event nih.govresearchgate.net. This phosphorylation occurs in a cell cycle-specific manner and modulates the expression of target genes, such as cyclin B1 nih.govresearchgate.net. Thr247 is a conserved amino acid within the HOX11 gene family and is essential for its association with DNA binding elements nih.govresearchgate.net.

Studies using a HOX11 mutant where Thr247 is substituted with glutamic acid (HOX11 T247E) to mimic constitutive phosphorylation have shown that this modification can impair the protein's ability to bind to the cyclin B1 promoter and enhance cyclin B1 protein levels nih.govresearchgate.net. Wild-type HOX11 expression has been linked to accelerated progression through the G2/M phase of the cell cycle, impaired synchronization in prometaphase, and reduced apoptosis. In contrast, expression of the constitutively phosphorylated HOX11 T247E mutant restored cell cycle kinetics, the spindle checkpoint, and apoptosis nih.govresearchgate.net. This suggests that cell cycle-specific phosphorylation of Thr247 regulates HOX11's DNA binding activity and its influence on genes involved in the mitotic spindle checkpoint nih.govresearchgate.net.

Furthermore, the upregulation of the HOX-11 gene in T cells has been shown to require a tyrosine phosphorylation signal nih.gov. This indicates that phosphorylation events can also regulate the expression levels of the HOX11 gene itself in response to extracellular signals nih.gov.

Here is a summary of key phosphorylation findings:

Phosphorylation SiteCell Cycle SpecificityRegulatory ImpactAffected Target Genes
Threonine-247 (Thr247)Mitotic phaseModulates DNA binding, affects transcriptional activityCyclin B1
Tyrosine residuesNot specifiedRequired for HOX-11 gene upregulation in T cellsHOX-11 gene itself

Ubiquitination and Proteasomal Degradation Pathways

Ubiquitination is a process involving the covalent attachment of ubiquitin molecules to a protein substrate, often marking it for degradation by the proteasome wikipedia.orgnih.govthermofisher.commdpi.com. The ubiquitin-proteasome system (UPS) is a major pathway for intracellular protein degradation and plays a critical role in regulating the abundance and activity of many proteins, including transcription factors thermofisher.commdpi.commdpi.com.

While direct detailed information specifically on the ubiquitination and proteasomal degradation of this compound was not extensively found in the immediate search results, the ubiquitin-proteasome pathway is a general mechanism for regulating protein levels and function thermofisher.commdpi.commdpi.com. Studies on other proteins, such as Gli proteins in the Hedgehog pathway, demonstrate that the UPS can have complex roles, including both promoting degradation and being necessary for the function of activator forms mdpi.com. It is plausible that this compound levels and activity are also subject to regulation by ubiquitination and subsequent proteasomal degradation, as is common for many transcription factors and proteins involved in cell cycle regulation thermofisher.commdpi.commdpi.comwikigenes.org.

Other Identified Modifications and their Functional Impact

Beyond phosphorylation and potential ubiquitination, proteins can undergo a wide array of other post-translational modifications, including glycosylation, methylation, acetylation, lipidation, and proteolytic cleavage thermofisher.comwikipedia.orgnih.gov. These modifications can influence protein folding, stability, localization, and interactions with other molecules thermofisher.comwikipedia.orgnih.gov.

While specific details on other modifications of this compound were not prominently featured in the search results, it is known that HOX proteins, in general, can interact with proteins involved in various cellular processes, including post-translational modification nih.gov. HOX11 has also been shown to interact with other proteins, such as eukaryotic translation initiation factor 4E (eIF4E), which is itself subject to regulation by phosphorylation, localization, and partner proteins wikipedia.org. These interactions could potentially involve or be influenced by other, less characterized PTMs of HOX11.

A comprehensive understanding of HOX11 function would necessitate further investigation into the full spectrum of its post-translational modifications and how they collectively impact its stability, activity, and interactions within the cell.

Here is a table summarizing potential or generally relevant other modifications based on the nature of proteins and available information on HOX proteins and interacting partners:

Type of ModificationPotential Impact on HOX11 (Based on general PTM knowledge and protein type)Specific Evidence for HOX11
GlycosylationCould affect protein folding, stability, or interactions. thermofisher.comwikipedia.orgNot specifically detailed
MethylationCould influence protein localization, interactions, or transcriptional activity. abcam.comNot specifically detailed
AcetylationCan impact protein stability, localization, and interaction with DNA or other proteins. abcam.comNot specifically detailed
LipidationCould be involved in membrane association or trafficking. wikipedia.orgabcam.comNot specifically detailed
Proteolytic CleavageCould lead to activation or inactivation of the protein or generate different isoforms. wikipedia.orgabcam.comNot specifically detailed

Intracellular Localization and Trafficking of this compound

The intracellular localization of a protein is a critical determinant of its function, as it dictates which other molecules it can interact with and which cellular processes it can influence promega.co.ukslideshare.net. As a homeobox transcription factor, the primary site of action for this compound is typically the nucleus, where it can bind to DNA and regulate gene expression nih.govresearchgate.netfrontiersin.org.

Studies have indicated that this compound is found in the nucleus, consistent with its role as a transcription factor researchgate.netdntb.gov.ua. However, the intracellular localization of HOX proteins can be finely regulated and may exhibit cell-type and stage-specific changes nih.gov. While the immediate search results did not provide extensive details on the dynamic trafficking of HOX11, the general principles of protein localization and trafficking involve signal sequences within the protein that direct it to specific cellular compartments, as well as interactions with transport machinery and other cellular factors promega.co.ukslideshare.net.

HOX proteins have been shown to interact with proteins linked to cell trafficking nih.gov. This suggests that the intracellular movement and localization of HOX11 may be actively regulated through interactions with cellular transport mechanisms. The potential for different HOX protein isoforms to exist could also contribute to intracellular-specific locations nih.gov.

Furthermore, interactions with other proteins, such as eIF4E, which is found in both the nucleus and cytoplasm, could potentially influence HOX11's localization or function in different cellular compartments wikipedia.org. The regulation of eIF4E itself involves control over its subcellular localization wikipedia.org.

Understanding the precise mechanisms governing HOX11's import into and export from the nucleus, as well as any potential transient localization in other cellular compartments, is crucial for fully elucidating its regulatory roles.

Here is a summary of knowns and potentials regarding HOX11 localization:

LocationEvidence/LikelihoodNotes
NucleusPrimary location as a transcription factor nih.govresearchgate.netfrontiersin.orgdntb.gov.uaEssential for DNA binding and gene regulation.
CytoplasmPotential (based on interactions and general HOX protein behavior) nih.govwikipedia.orgCould be involved in non-transcriptional roles or trafficking. nih.gov
Other OrganellesPotential (based on general protein trafficking) promega.co.ukslideshare.netRequires specific targeting signals or interactions.

Hox11 Protein Interactions and Complex Formation

Protein-Protein Interactions of HOX11

HOX11's ability to interact with other proteins is fundamental to its biological activity. These interactions can confer DNA-binding specificity, recruit co-regulators, and influence the protein's localization and stability.

Identification of HOX11 Interacting Partners (e.g., TALE proteins, Protein Phosphatases)

Several key interacting partners of HOX11 have been identified, shedding light on the mechanisms by which HOX11 exerts its effects. Prominent among these are members of the TALE (three amino acid loop extension) superfamily of homeodomain proteins and protein phosphatases.

TALE Proteins: HOX11 interacts with TALE homeoproteins, specifically members of the PBX and MEIS families. The interaction with PBX proteins is mediated by a conserved FPWME motif located N-terminal to the HOX11 homeodomain. ashpublications.orgnih.govresearchgate.net This interaction is essential for the association of HOX11 with PBX proteins in vitro and is postulated to contribute to some mechanisms of HOX11 action through cooperative DNA binding. ashpublications.org While PBX-HOX interactions are significant for HOX protein function in normal cellular processes and oncogenesis, MEIS-HOX interactions are also important. murdoch.edu.au Studies have shown that HOX11 can interact with MEIS proteins, and this interaction may play a significant role in T-cell leukemogenesis. murdoch.edu.au HOX11 paralogs have been shown to interact with Pax2 and Eya1 to induce transcription of downstream targets like SIX2 and GDNF. researchgate.net

Protein Phosphatases: HOX11 has been observed to interact with protein serine-threonine phosphatase 2A catalytic subunit (PP2AC) and protein phosphatase 1 (PP1C) in mammalian cells. nih.govbiologists.comcore.ac.uk This interaction suggests a mechanism by which HOX11 can alter the cell cycle. nih.govsdbonline.org Specifically, HOX11 has been shown to inhibit PP2A. nih.gov The interaction with protein phosphatases PP2A and PP1 has also been implicated in tumorigenesis. core.ac.uk

Other identified interacting partners include CTF1, a ubiquitous transcription factor that associates with TFIIB and the basal transcription machinery. ashpublications.org HOX11 interaction with CTF1 has been shown to mediate hematopoietic precursor cell immortalization. murdoch.edu.au

Here is a summary of some identified HOX11 interacting partners:

Interacting PartnerProtein Family/TypeKey Interaction Motif/Region (if specified)Biological Context/ImplicationSource(s)
PBX proteinsTALE homeodomain proteinsFPWME motif (N-terminal to homeodomain)Cooperative DNA binding, HOX11-mediated leukemogenesis ashpublications.orgnih.govresearchgate.net
MEIS proteinsTALE homeodomain proteinsNot specifiedT-cell leukemogenesis, co-expression in T-ALL nih.govmurdoch.edu.auelifesciences.org
PP2A catalytic subunitProtein Phosphatase 2ANot specifiedCell cycle disruption, tumorigenesis, inhibition of PP2A nih.govcore.ac.uksdbonline.orgnih.gov
PP1 catalytic subunitProtein Phosphatase 1Not specifiedCell cycle disruption, tumorigenesis nih.govbiologists.comcore.ac.uk
CTF1Transcription factorNot specifiedHematopoietic precursor cell immortalization, associates with TFIIB and basal transcription machinery ashpublications.orgmurdoch.edu.au
Pax2Transcription factorNot specifiedCooperation with Eya1 and Hox11 paralogs in kidney development researchgate.net
Eya1Transcriptional co-regulatorNot specifiedCooperation with Pax2 and Hox11 paralogs in kidney development researchgate.net

Functional Consequences of HOX11 Complex Formation

The formation of protein complexes involving HOX11 leads to significant functional consequences, primarily related to transcriptional regulation and cell cycle control.

Cooperative DNA binding with PBX cofactors is postulated to contribute to some mechanisms of HOX11 action. ashpublications.org The interaction with PBX proteins appears to confer DNA-binding specificity to HOX11. nih.gov The formation of HOX-PBX and HOX-MEIS-PBX heterotrimeric complexes is essential for the execution of some HOX-dependent developmental programs and appears to be important for leukemic transformation. nih.gov

The interaction of HOX11 with protein phosphatases PP2A and PP1 disrupts a G2/M cell-cycle checkpoint. nih.govsdbonline.org Microinjection of HOX11 into Xenopus oocytes arrested at the G2 phase promoted progression to the M phase. nih.gov In a T-cell line, HOX11 expression eliminated G2 arrest induced by gamma-irradiation. nih.gov This suggests that targeting PP2A and PP1 is a mechanism by which HOX11, as a cellular oncogene, can alter the cell cycle. nih.gov

The interaction with CTF1 mediates hematopoietic precursor cell immortalization. murdoch.edu.au The formation of a transcriptional complex with Pax2 and Eya1 allows Hox11 proteins to directly activate the expression of genes like Six2 and Gdnf during early mammalian metanephric development. researchgate.net

Co-regulatory Networks Involving HOX11

HOX11 participates in complex co-regulatory networks, acting as a component of both transcriptional co-activator and co-repressor complexes and interacting with chromatin remodeling machinery.

HOX11 as a Component of Transcriptional Co-activator Complexes

HOX11 can function as a transcriptional transactivator, and this activity is often mediated through its interaction with co-activator complexes. Both the Gly/Pro-rich NH2-terminus and a Gln-rich COOH-terminus of HOX11 are required for efficient transcriptional transactivation. ashpublications.org

As mentioned earlier, HOX11 forms a transcriptional complex with Pax2 and Eya1 to activate the expression of target genes like Six2 and Gdnf. researchgate.net This highlights its role in co-activator complexes during specific developmental processes. While the search results don't explicitly detail other broad transcriptional co-activator complexes involving HOX11 beyond the Pax2-Eya1 complex, its interaction with CTF1, which associates with the basal transcription machinery, also points towards a role in facilitating transcription initiation. ashpublications.org

HOX11 as a Component of Transcriptional Co-repressor Complexes

In addition to its role as an activator, HOX11 can also function as a transcriptional repressor. Transcriptional repression by HOX11 has been demonstrated through both TATA-containing and TATA-less promoters and is interestingly independent of its DNA binding capability. nih.gov This suggests that repression is mediated through indirect mechanisms involving protein-protein interactions. ashpublications.org

While specific co-repressor complexes involving HOX11 were not extensively detailed in the provided search snippets beyond the general mention of indirect mechanisms, the ability to repress transcription independently of DNA binding strongly implies the recruitment of co-repressor proteins.

Interaction with Chromatin Remodeling Machinery

The regulation of gene expression by transcription factors like HOX11 often involves interplay with chromatin remodeling machinery, which can alter chromatin structure to control access to DNA.

While direct interaction of HOX11 with specific chromatin remodeling complexes was not explicitly detailed in the provided search results, the broader context of HOX protein function and transcriptional regulation suggests potential indirect or direct interactions. Some studies indicate that TALE proteins, which interact with HOX11, can influence chromatin accessibility. frontiersin.org Additionally, chromatin remodeling complexes can be targeted to specific genomic locations through interactions with sequence-specific DNA binding proteins like HOX proteins. plos.orguni-regensburg.de The involvement of HOX genes in epigenetic regulation through association with Polycomb Group (PcG) and Trithorax Group (ThrxG) proteins and lncRNAs like HOTAIR, which interacts with polycomb repressive complex 2 (PRC2), suggests that HOX proteins, including HOX11, can be involved in shaping the chromatin landscape. frontiersin.org KMT2A (MLL1), a protein involved in chromatin modification, interacts with menin and causes aberrant expression of HOX genes and their cofactor MEIS1, further highlighting the link between HOX proteins and chromatin regulation. researchgate.netlymphoblastic-hub.comoncotarget.com

Transcriptional Regulatory Mechanisms of Hox11

Global Transcriptomic Impact of HOX11 Activity

The aberrant expression of HOX11 significantly alters the global transcriptome, leading to dysregulation of gene networks involved in various cellular processes, including proliferation, differentiation, and survival. biologists.comresearchgate.netashpublications.orgmit.edu Studies utilizing microarray and RNA sequencing technologies have provided insights into the broad impact of HOX11 on gene expression profiles. researchgate.netmit.edunih.govfrontiersin.org

Identification of HOX11 Direct Target Genes via Genomic Approaches (e.g., ChIP-seq)

Identifying the direct target genes of HOX11 is crucial for understanding its molecular functions. Genomic approaches, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), are instrumental in mapping the DNA binding sites of HOX11 across the genome. mit.edugithub.io These studies aim to pinpoint genes that are directly bound and regulated by HOX11.

Research has identified several candidate HOX11 target genes, including ALDH1A1 and FHL1. murdoch.edu.auresearchgate.net Studies have shown that HOX11 can regulate the expression of these genes, with the effect (activation or repression) being dependent on the cellular context. murdoch.edu.au

Other identified or potential target genes and pathways include:

Six2 and Gdnf, regulated in the context of kidney development through a complex with Eya1 and Pax2. researchgate.netresearchgate.net

Genes involved in the G1/S cell cycle checkpoint, such as E2F, c-Myc, and CREBP, identified in Jurkat T cells expressing HOX11. researchgate.net

NFKB2 and SMARCD3, also identified as upregulated in T-ALL cell lines overexpressing HOX11. researchgate.net

Genes involved in chromosomal segregation during mitosis, such as Bub1, Brca2, Chek1, Kntc1, Kif23, CenpE, and Plk1, which were found to be downregulated in preleukemic mice expressing TLX1 (HOX11). ashpublications.org

The optimal DNA binding sequence for HOX11 has been determined to contain a core TAAGTG motif, consistent with predictions based on conserved residues in the homeodomain involved in DNA contact. oup.com

Gene Ontology and Pathway Analysis of HOX11-Regulated Genes

Gene Ontology (GO) and pathway analysis of genes differentially expressed in the presence of HOX11 provides insights into the biological processes and molecular pathways influenced by HOX11 activity. biologists.combiologists.com These analyses help to functionally categorize the large sets of genes identified in transcriptomic studies.

Studies involving HOXD11-AGAP3 fusion transcripts in acute myeloid leukemia (AML) have shown enrichment of co-expression modules with genes from pathways such as Neutrophil degranulation, Innate Immune system, ECM degradation, and GTP hydrolysis. nih.govfrontiersin.org This suggests that HOX11 (in this fusion context) can impact immune responses and extracellular matrix remodeling. GO annotations for HOX11 indicate its involvement in DNA binding, transcription, and transcription regulation. uniprot.org

Mechanisms of Transcriptional Activation by HOX11

HOX11 can function as a transcriptional activator. ashpublications.orgnih.gov This activation can involve direct DNA binding through its homeodomain and interactions with transcriptional co-activators. frontiersin.orgcore.ac.ukcore.ac.uk

Studies on the activation of the ALDH1A1 gene by HOX11 have shown that the NH2-terminal region of HOX11 is important for optimal transcriptional control of this chromosomal target gene. core.ac.uk This region includes a conserved Hep motif, which can activate transcription in one-hybrid assays. core.ac.uk

Transcriptional activation by HOX11 can also occur through derepression strategies involving interactions with co-repressors. nih.gov For instance, TLX1 (HOX11) has been shown to interact with Groucho/transducin-like Enhancer of split (Gro/TLE) corepressors via an Eh1-like motif. nih.gov This interaction can lead to the dismissal of TLE1 from target gene promoters, thereby activating transcription. nih.gov

HOX11 has been shown to physically associate with the general transcription factor TFIIB via its homeodomain, which could play a role in transcriptional regulation. murdoch.edu.au

Mechanisms of Transcriptional Repression by HOX11

In addition to activation, HOX11 is also capable of transcriptional repression. ashpublications.orgmurdoch.edu.aubiologists.com This repressive activity can be mediated through different mechanisms, including both DNA binding-dependent and -independent pathways. ashpublications.orgsdbonline.org

HOX11-dependent transcriptional repression has been observed for genes like ALDH1A1 and FHL1 in certain cell types. murdoch.edu.au Repression of ALDH1A1 by HOX11 in T-cells appears to involve interactions at the CCAAT box and potentially the GATA box, possibly through protein-protein interactions involving helix 3 of the homeodomain. murdoch.edu.au While a structurally intact homeodomain was essential for repression, direct DNA binding was not always required in some contexts. murdoch.edu.au

HOX11 may repress transcription by interfering with components of the basal general transcription machinery, such as the RNA polymerase II holoenzyme, even in the absence of cognate DNA binding sites on the promoter. researchgate.net

Context-Dependent Transcriptional Regulation by HOX11

A key characteristic of HOX11 function is its ability to act as either a transcriptional activator or repressor depending on the specific cellular context and the promoter architecture of the target gene. ashpublications.orgmurdoch.edu.auresearchgate.netmdpi.comfrontiersin.org

The same target gene, such as ALDH1A1, can be activated by HOX11 in one cell line (e.g., NIH 3T3 or HEL cells) and repressed in another (e.g., PER-117 T-cells). murdoch.edu.aumurdoch.edu.aucore.ac.uk This dichotomous regulatory behavior highlights the influence of cellular factors and promoter elements on HOX11 activity.

Interactions with co-factors play a significant role in determining the transcriptional outcome. researchgate.netfrontiersin.orgfrontiersin.org For example, in kidney development, HOX11 paralogs cooperate with Eya1 and Pax2 to activate the expression of Six2 and Gdnf. researchgate.netresearchgate.net This suggests that the formation of specific protein complexes dictates the transcriptional effect of HOX11 in a given cellular context. The presence of different co-activators or co-repressors in different cell types can thus lead to divergent transcriptional responses to HOX11 binding. frontiersin.org

Biological Roles of Hox11 in Developmental Processes

HOX11 in Organogenesis and Patterning

HOX11 is instrumental in orchestrating the development and spatial organization of several key structures during embryogenesis. Its expression is tightly regulated, both spatially and temporally, to ensure the correct formation of organs and the establishment of body patterns.

The development of the spleen is critically dependent on the presence of the HOX11 gene. nih.gov Studies in mice have demonstrated that the absence of HOX11 leads to asplenia, a condition characterized by the complete absence of the spleen. nih.govnih.gov While the initial formation of the spleen primordium from the splanchnic mesoderm occurs normally in Hox11 knockout embryos, the developing organ undergoes rapid and complete resorption between embryonic days 12.5 and 13.5. biologists.comnih.gov

This resorption is due to massive apoptosis, or programmed cell death, of the splenic precursor cells. biologists.comnih.gov This indicates that HOX11 is not required for the initiation of spleen development but is essential for the survival and maintenance of the splenic anlage during organogenesis. biologists.comnih.gov The protein is normally expressed in the spleen capsule and trabeculae, which form the structural framework of the organ. biologists.com The failure of these cells to survive in the absence of HOX11 is the primary cause of asplenia in mutant mice. biologists.com Research has shown that the genetic defect leading to asplenia is cell-autonomous, meaning the issue lies within the splenic cells themselves and not with their environment. nih.gov

Table 1: Key Findings on HOX11's Role in Splenic Development

Finding Description
Asplenia in Knockout Models Mice lacking a functional Hox11 gene are born without a spleen. nih.gov
Normal Initial Development The spleen anlage, the initial cluster of cells that will form the spleen, develops normally at embryonic day 11.5 in the absence of HOX11. biologists.comnih.gov
Apoptosis of Splenic Precursors Between embryonic days 12.5 and 13.5, the spleen anlage in Hox11 knockout mice is completely resorbed due to widespread programmed cell death. biologists.comnih.gov
Cell Survival Function HOX11 is not necessary for the initiation of spleen formation but is crucial for the survival of splenic precursor cells. biologists.comnih.gov
Cell-Autonomous Defect The failure of spleen development in the absence of HOX11 is due to a problem within the splenic cells themselves. nih.gov

HOX11's influence extends to the development of the hematopoietic system, the process by which blood cells are formed. Constitutive expression of HOX11 in murine hematopoietic precursors has been shown to immortalize these cells, yielding cell lines of immature myeloid lineage. nih.gov This suggests that HOX11 can alter the expression of genes that regulate hematopoietic differentiation. nih.gov

The immortalized cell lines exhibit a strict dependence on interleukin-3 (IL-3) for their survival and proliferation and are not leukemogenic on their own, implying that additional mutations are necessary for malignant transformation. nih.gov Furthermore, HOX11 has been found to interact with the transcription factor CTF1, a partnership that is important for the immortalization of hematopoietic precursor cells. nih.gov Enforced expression of TLX1 (the human homolog of HOX11) in murine bone marrow cells has been shown to significantly alter hematopoiesis by inhibiting erythroid and granulocytic differentiation while promoting a non-hematopoietic phenotype. nih.gov

HOX11 also plays a role in the development of the nervous system, specifically in the specification of neuronal cell fates. It is involved in the development of enteric neurons. researchgate.net The broader family of TLX genes, to which HOX11 belongs, are known to be master regulators of the fate specification of certain types of neurons. researchgate.net

HOX11 genes are crucial for the patterning of the appendicular skeleton, particularly the zeugopod, which consists of the radius and ulna in the forelimb and the tibia and fibula in the hindlimb. nih.govnih.govbiologists.com Loss of function of HOX11 paralogous genes results in severe malformations of these skeletal elements. nih.govnih.gov The expression of HOX11 is spatially restricted to the developing zeugopod region. biologists.comnih.gov

Interestingly, HOX11 genes are not expressed in the differentiated cartilage or bone cells themselves but are found in the connective tissue fibroblasts of the outer perichondrium, tendons, and muscle connective tissue of the zeugopod. nih.govnih.gov This suggests that HOX11's role in skeletal patterning is mediated through these surrounding connective tissues. The disruption of muscle and tendon patterning in HOX11 mutants can occur independently of skeletal defects, highlighting a direct role for HOX11 in patterning the entire musculoskeletal system of the zeugopod. nih.govnih.gov

In addition to its developmental role, HOX11 continues to be expressed in the adult skeleton and is important for skeletal homeostasis. pnas.org It is expressed in a population of skeletal stem cells and regulates their differentiation into the osteoblast lineage. pnas.orgnih.gov Conditional loss of HOX11 function in adult mice leads to abnormal bone formation, with mature osteoblasts failing to develop properly. pnas.org

Table 2: Research Findings on HOX11 in Skeletal Development

Aspect of Skeletal Development Role of HOX11 Key Research Findings
Limb Patterning Specifies the identity of the zeugopod (radius/ulna, tibia/fibula). nih.govnih.govbiologists.com Loss-of-function mutations lead to severe malformations of the zeugopod bones. nih.govnih.gov
Zeugopod Formation Essential for the proper formation and growth of the radius and ulna. biologists.combiologists.com In double mutants for Hoxa11 and Hoxd11, the formation of the growth plates in the zeugopod is severely delayed and abnormal. biologists.com
Musculoskeletal Integration Coordinates the patterning of muscle, tendon, and bone in the zeugopod. nih.govnih.gov HOX11 is expressed in the connective tissues that surround the developing bones and muscles, and its absence disrupts the patterning of all these tissues. nih.govnih.gov
Skeletal Homeostasis Maintains the integrity of the adult skeleton by regulating skeletal stem cell differentiation. pnas.orgnih.gov Conditional deletion of Hox11 in adult mice results in defective osteoblast maturation and abnormal bone matrix formation. pnas.org

HOX11 in Cellular Proliferation and Differentiation

HOX11 exerts significant control over the fundamental cellular processes of proliferation and differentiation. Its expression is associated with the regulation of the cell cycle, and it appears to function as a transcription factor for G1 progression. nih.gov In the context of B-cell lymphomagenesis in transgenic mice, overexpression of HOX11 is associated with dysregulated expression of mitotic regulators, leading to an increased predisposition for aneuploidy and contributing to oncogenesis. nih.gov

In the developing neonatal uterus, Hoxa11 is involved in controlling cellular proliferation, and its absence leads to decreased cell proliferation. oup.com Furthermore, HOX11 plays a role in the differentiation of various cell types. In hematopoietic cells, it can block differentiation, contributing to the immortalization of precursor cells. nih.govnih.gov In the context of skeletal development, HOX11 is critical for the proper differentiation of skeletal stem cells into osteoblasts and chondrocytes. pnas.orgfrontiersin.orgnih.gov Mesenchymal stromal cells lacking HOX11 are unable to differentiate into chondrogenic and osteogenic lineages in vitro. nih.gov

HOX11 in Programmed Cell Death and Survival Pathways (Apoptosis)

A critical function of HOX11 is its role in regulating programmed cell death, or apoptosis, and promoting cell survival. As discussed in the context of splenic development, HOX11 is essential for the survival of splenic precursor cells, and its absence leads to their apoptotic demise. biologists.comnih.gov This anti-apoptotic function may be a key aspect of its oncogenic potential, as enhanced cell survival is a hallmark of cancer. biologists.comnih.gov

In the developing neonatal uterus, the absence of Hoxa11 leads to a marked increase in apoptosis. oup.com Conversely, in some cancer contexts, such as cervical cancer, overexpression of HOXA11 has been shown to induce apoptosis and inhibit tumor cell growth, suggesting it can function as a tumor suppressor. ksdb.org This induction of apoptosis by HOXA11 in cancer cells is mediated through the mitochondrial pathway, involving the release of cytochrome C and the cleavage of PARP. ksdb.org

HOX11 in Cell Migration and Invasion

The HOX11 gene, a member of the homeobox family of transcription factors, plays a significant and often contradictory role in the cellular processes of migration and invasion, with its effects varying depending on the cellular context and cancer type. mdpi.com Alterations in the expression of HOX genes have been linked to cancer initiation and progression, influencing processes such as cell movement, migration, and invasion. mdpi.com

In some cancers, HOX11 acts as a tumor suppressor by inhibiting these metastatic processes. For instance, in renal cell carcinoma (RCC), ectopic expression of HOXA11 has been shown to inhibit the migration and invasion abilities of cancer cells. researchgate.net This inhibitory effect is associated with the downregulation of genes related to migration. researchgate.net

Conversely, non-coding RNAs associated with the HOX11 locus can promote oncogenic behaviors. The long non-coding RNA HOXA11-AS has been identified as an oncogene in several cancers. In prostate cancer, HOXA11-AS promotes cell invasion and proliferation. researchgate.net Similarly, in glioma, silencing of lncRNA HOXA11-AS was found to inhibit cell migration and invasion, suggesting its role in promoting the aggressive phenotype of this nervous system tumor. nih.gov The mechanism in glioma appears to involve the upregulation of microRNA-125a. nih.gov

The process of epithelial-to-mesenchymal transition (EMT), a crucial event for converting adherent epithelial cells into migratory mesenchymal cells that can invade the extracellular matrix, is a key area where HOX proteins exert their influence. nih.gov While direct regulation of EMT by HOX11 is a subject of ongoing research, the broader family of HOX proteins is known to be involved in this process, which is fundamental to both embryonic development and cancer metastasis. nih.gov

Table 1: Research Findings on HOX11's Role in Cell Migration and Invasion

Cancer Type Gene/RNA Observed Effect Associated Mechanisms
Renal Cell Carcinoma (RCC) HOXA11 Inhibition of cell migration and invasion Downregulation of migration-related genes
Prostate Cancer HOXA11-AS (lncRNA) Promotion of cell invasion and proliferation Upregulation of oncogenic pathways
Glioma HOXA11-AS (lncRNA) Promotion of cell migration and invasion Interaction with and regulation of microRNA-125a

HOX11 in Stem Cell Biology and Regulation

HOX11 plays a critical role in the biology and regulation of adult stem cells, particularly in the skeletal system. frontiersin.orgnih.gov HOX genes are considered master regulators of cell fate during embryonic development, and their expression patterns are maintained in adulthood to ensure tissue homeostasis. mdpi.com A specific "HOX code" is present in adult stem cells, governing their self-renewal and differentiation potential. mdpi.com

In the adult skeleton, HOX11 expression is specifically found in a population of regional, progenitor-enriched mesenchymal stem/stromal cells (MSCs). pnas.org These Hox11-expressing skeletal stem cells are fundamental for the development, growth, and homeostasis of certain skeletal elements like the radius and ulna. pnas.orgnih.gov Research has demonstrated that the Hox11 lineage gives rise to all mesenchymal lineages within the bone, including osteoblasts, osteocytes, chondrocytes, and bone marrow adipocytes. pnas.org

Studies have shown that Hox11-expressing cells are skeletal stem cells that originate during the earliest stages of skeletal development and are capable of self-renewal throughout the life of the animal. nih.gov These cells persist in the bone marrow and on cortical bone surfaces throughout life, maintaining the expression of MSC markers. nih.gov The expression of HOX11 is crucial for their self-renewal and their function as progenitors for osteoblasts, chondrocytes, and adipocytes. nih.gov

The continuous function of HOX11 genes is essential for maintaining skeletal homeostasis. Conditional loss of Hox11 function in adult stages leads to significant defects in bone structure, with normal lamellar bone being replaced by an abnormal woven bone-like matrix. pnas.org This occurs because, in the absence of HOX11 function, osteoblasts fail to mature properly. pnas.org Furthermore, loss-of-function studies have revealed that impairments in HOX11 in bone marrow MSCs cause defects in differentiation, leading to deficits in cartilage production. nih.gov

Table 2: Characteristics and Roles of Hox11-Expressing Stem Cells

Feature Description
Cell Type Regional skeletal mesenchymal stem/stromal cells (MSCs) nih.govpnas.org
Location Periosteum, endosteal bone surface, and bone marrow stroma pnas.orgnih.gov
Function Self-renewal and differentiation into osteoblasts, chondrocytes, and adipocytes nih.govnih.gov
Role in Homeostasis Continuous function is required for maintaining normal bone structure and repair pnas.orgnih.gov
Effect of Depletion Leads to defective osteoblast maturation and abnormal bone formation pnas.org

Pathological Implications of Hox11 Dysregulation

HOX11 in Oncogenesis and Tumorigenesis

Deregulated expression of the HOX11 gene is a frequent and significant event in the etiology of certain cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL). nih.gov Its role as an oncogene is primarily attributed to its ability to be ectopically activated, leading to malignant transformation. nih.gov

The most well-characterized role of HOX11 in human cancer is in T-ALL, where its aberrant expression is a direct consequence of specific chromosomal translocations. nih.govnih.gov These translocations juxtapose the HOX11 gene, located on chromosome 10q24, with regulatory elements of the T-cell receptor (TCR) genes. nih.govnih.gov

The most common translocations include:

t(10;14)(q24;q11): This translocation places the HOX11 gene under the control of the TCR delta (TCRD) locus on chromosome 14q11. nih.gov It is observed in approximately 5-10% of patients with T-ALL. tandfonline.com

t(7;10)(q35;q24): A variant translocation that brings HOX11 under the influence of the TCR beta (TCRB) locus on chromosome 7q35. nih.govuwa.edu.au

These genetic rearrangements result from errors during the physiological recombination events of TCR gene rearrangement in early T-cell development. tandfonline.com The consequence is the inappropriate and sustained expression of HOX11, a gene not normally active in T-cells, which is a key step toward neoplastic transformation. tandfonline.comnih.gov The fragility of the HOX11 breakpoint region, contributing to these translocations, has been linked to the formation of G-quadruplex DNA structures. nih.gov

TranslocationChromosomes InvolvedAssociated Gene LociResult
t(10;14)10 and 14HOX11 (10q24) and TCRD (14q11)Aberrant activation of HOX11 in T-cells
t(7;10)7 and 10HOX11 (10q24) and TCRB (7q35)Aberrant activation of HOX11 in T-cells

While chromosomal translocations are a primary mechanism for HOX11 activation in T-ALL, high levels of HOX11 expression are also found in patients without these specific cytogenetic abnormalities. nih.gov Studies using real-time quantitative PCR have shown that a significant percentage of pediatric T-ALL patients express the HOX11 gene at high levels, despite the reported frequency for 10q24 chromosomal rearrangements being much lower (4-7%). nih.govuwa.edu.au This suggests that other mechanisms, besides gross chromosomal translocations, are responsible for the deregulation of HOX11. nih.gov

Beyond leukemia, overexpression of HOX family genes has been noted in other malignancies. For instance, studies have identified increased expression levels of specific HOX genes, including HOXA11 (a member of the same broader family), in cutaneous malignant melanoma compared to benign nevi, with expression levels correlating with tumor progression. nih.gov

The consistent involvement of HOX11 in T-cell tumorigenesis through genetic translocation strongly supports its role as a driver of malignant transformation. nih.gov HOX11 is a homeobox gene that encodes a nuclear protein with DNA-binding capabilities, functioning as a transcription factor. nih.govnih.gov Its product is believed to control the expression of genes crucial for development. tandfonline.com When inappropriately expressed in T-cells, HOX11 is thought to play an immortalizing role in neoplastic transformation, predisposing the cells to clonal expansion and eventual progression to lymphoid malignancy. tandfonline.com The deregulated expression of HOX genes is now widely recognized as a driving force in tumorigenesis across various cancer types. mdpi.com

Molecular Mechanisms of HOX11-Mediated Oncogenesis

The oncogenic activity of HOX11 stems from its ability to disrupt core cellular processes that maintain genomic integrity and regulate cell division. By interfering with the cell cycle and promoting genomic instability, HOX11 facilitates the accumulation of genetic errors necessary for cancer development.

HOX11 protein expression is intricately linked to the cell cycle. Research has demonstrated that both HOX-11 RNA and protein levels are modulated during cell cycle progression, with the highest expression observed at the G1/S phase boundary. nih.gov This suggests that the HOX11 gene product may function as a transcription factor involved in G1 progression. nih.gov

Dysregulation of HOX11 contributes to oncogenesis by disrupting mitotic checkpoints. Studies in HOX11-transgenic mice, which develop B-cell lymphomas, have revealed that HOX11 overexpression is associated with the dysregulated expression of key mitotic regulators. nih.gov Western immunoblotting of B-lymphocyte cultures from these mice showed elevated expression of mitotic effector molecules such as cyclin A, cyclin B1, and cdc20. nih.gov This disruption leads to an aberrant bypass of the spindle checkpoint arrest, a critical mechanism that ensures proper chromosome segregation. nih.gov In some cancers, related family members like HOXD11 have been shown to participate in the regulation of cell cycle signaling pathways, particularly affecting the G2 phase. researchgate.net The G2/M checkpoint is a crucial control point that prevents cells with damaged DNA from entering mitosis. wikipedia.org

Mitotic RegulatorFunctionImpact of HOX11 Overexpression
Cyclin A Regulates S phase and G2/M transitionElevated expression nih.gov
Cyclin B1 Forms complex with CDK1 to initiate mitosisElevated expression nih.gov
Cdc20 Anaphase-promoting complex/cyclosome (APC/C) coactivatorElevated expression nih.gov

A direct consequence of disrupting cell cycle checkpoints is the induction of genomic instability. nih.gov HOX11 overexpression leads to abnormal regulation of the spindle checkpoint control, which creates a heightened predisposition for the development of aneuploidy (an abnormal number of chromosomes). nih.gov This chromosomal instability is a hallmark of many cancers and contributes significantly to oncogenesis. nih.gov

In HOX11-transgenic mice, primary B-lymphocyte cultures exposed to aneugenic agents exhibited increased rates of chromosome missegregation. nih.gov Furthermore, spontaneously arising lymphoid neoplasms in these mice frequently displayed abnormal karyotypes, increased formation of micronuclei, and abnormal mitotic checkpoint control. nih.gov This evidence collectively indicates that the oncogenic role of HOX11 is, in large part, mediated by its ability to foster genomic instability, allowing for the rapid acquisition of genetic alterations that drive tumor progression. nih.gov

Aberrant Control of Apoptotic Pathways

Dysregulation of HOX11 has been shown to interfere with the normal regulation of apoptosis, or programmed cell death. Enforced expression of HOX11 in developing thymocytes leads to a state of differentiation arrest, which is accompanied by an increased percentage of apoptotic cells. nih.govnih.gov This suggests that while HOX11 can promote oncogenesis, it may also sensitize cells to apoptosis under certain conditions.

Interestingly, the increased apoptosis observed with HOX11 expression can only be partially rescued by the co-expression of BCL2, a key anti-apoptotic protein. nih.govnih.gov This indicates that HOX11-mediated apoptosis may involve pathways that are not entirely dependent on the BCL2 family of proteins. The BCL2 family plays a central role in regulating the intrinsic apoptotic pathway by controlling the permeability of the mitochondrial outer membrane. nih.govnih.govscispace.com Anti-apoptotic members like BCL2 sequester pro-apoptotic proteins, while pro-apoptotic members promote mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. nih.govyoutube.com

The normal physiological role of HOX11 further underscores its connection to cell survival. Studies in mice have demonstrated that the Hox11 gene is essential for the survival of splenic precursor cells during organogenesis. biologists.com In the absence of functional Hox11, these precursor cells undergo apoptosis, leading to asplenia. biologists.com This suggests that the aberrant expression of HOX11 in lymphoid cells may usurp this pro-survival function in a context-dependent manner, contributing to malignant transformation.

A summary of key findings related to HOX11 and apoptosis is presented in the table below.

Experimental SystemObservationImplicationReference(s)
Murine fetal liver precursors and human cord blood CD34+ stem/progenitor cellsEnforced TLX1/HOX11 expression leads to differentiation arrest and increased apoptosis.HOX11 dysregulation can trigger apoptotic pathways in lymphoid precursors. nih.govnih.gov
Co-expression with BCL2Increased apoptosis due to HOX11 expression is only partially bypassed.HOX11 may induce apoptosis through pathways partially independent of BCL2. nih.govnih.gov
hox11 knockout miceAbsence of Hox11 leads to apoptosis of splenic precursors and asplenia.HOX11 has a physiological role in promoting cell survival during development. biologists.com

Interference with Lymphoid Differentiation Programs

A hallmark of HOX11-positive T-ALL is a block in T-cell development. The ectopic expression of HOX11 in thymocytes interferes with their normal differentiation program, leading to an accumulation of immature T-cell precursors. nih.govnih.govdoi.org Specifically, research has shown that enforced expression of HOX11 disrupts the differentiation of murine fetal liver precursors and human cord blood CD34+ stem/progenitor cells at a stage prior to the CD4+CD8+ double-positive (DP) thymocyte stage. nih.govnih.gov

This differentiation arrest is a critical step in T-ALL pathogenesis. nih.gov Gene expression profiling of T-ALL cases reveals that those with high HOX11 expression are associated with markers of early cortical thymocytes, such as CD10, CD1A, and CD1D. doi.org This is distinct from other subtypes of T-ALL, which may show arrests at earlier or later stages of T-cell development. doi.org For instance, LYL1-positive T-ALL is associated with an earlier, double-negative stage, while TAL1-positive cases correspond to a later, cortical stage of thymocyte maturation. doi.org

The mechanism by which HOX11 blocks differentiation is believed to be through its function as a transcription factor. nih.gov Mutation of a key residue in the homeodomain of HOX11, which is necessary for its DNA-binding ability, abrogates the differentiation block. nih.gov This suggests that HOX11 exerts its effects by altering the expression of downstream target genes that are critical for the progression of T-cell development.

The following table summarizes the stages of T-cell differentiation arrest associated with different T-ALL oncogenes.

T-ALL OncogeneStage of Differentiation ArrestAssociated MarkersReference(s)
HOX11 Early Cortical ThymocyteCD10, CD1A, CD1D doi.org
LYL1Double-Negative ThymocyteCD34, BCL2, IL7R doi.org
TAL1Late Cortical ThymocyteLCK, CD6, TCRB, TCRA doi.org

Modulation of Specific Signaling Pathways (e.g., NOTCH, Retinoic Acid)

The oncogenic activity of HOX11 is intertwined with the modulation of key cellular signaling pathways, most notably the NOTCH and Retinoic Acid pathways.

NOTCH Signaling: The NOTCH signaling pathway is crucial for normal T-cell development and is frequently activated in T-ALL. mdpi.comnih.gov A strong correlation exists between HOX11 expression and activating mutations in the NOTCH1 gene in T-ALL. nih.gov Mouse models have shown that T-ALL induced by TLX1/HOX11 consistently acquires activating Notch1 mutations. nih.gov Inhibition of NOTCH signaling in cell lines derived from these tumors abrogates their growth, highlighting a dependency on this pathway. nih.gov While suppression of either HOX11 or NOTCH signaling alone can transiently delay leukemia progression in vivo, the tumors eventually "escape," suggesting that these pathways cooperate in the maintenance of the leukemic state and that other oncogenic pathways become dominant over time. nih.gov

Retinoic Acid Signaling: The relationship between HOX11 and the retinoic acid (RA) signaling pathway is more complex. In general, HOX genes are known to be downstream effectors of RA signaling during embryonic development. nih.govmdpi.com RA signaling plays a fundamental role in cell proliferation, differentiation, and apoptosis. mdpi.com In the context of hematopoiesis, RA can induce the expression of certain HOXA cluster genes during myeloid differentiation. nih.gov While a direct regulatory link between RA and HOX11 in T-ALL is not fully elucidated, the established role of RA in hematopoietic differentiation suggests a potential for interplay. For example, a noncoding RNA, HOTAIRM1, located in the HOXA cluster, is induced by RA and in turn modulates the expression of HOXA1 and HOXA4. nih.gov This points to the intricate regulatory networks involving RA and HOX genes that could be dysregulated in leukemia.

The table below outlines the interaction of HOX11 with these key signaling pathways.

Signaling PathwayInteraction with HOX11Consequence in T-ALLReference(s)
NOTCH HOX11-induced T-ALL frequently acquires activating NOTCH1 mutations.Promotes tumor cell growth and survival; inhibition of NOTCH signaling abrogates growth. nih.gov
Retinoic Acid HOX genes are generally downstream of RA signaling; RA can induce HOXA gene expression.Potential for interplay in the dysregulation of differentiation programs. nih.govmdpi.com

HOX11 in Other Disease Contexts (e.g., B-lineage Lymphomas in Model Systems)

While the primary association of HOX11 dysregulation is with T-ALL, experimental models have demonstrated its oncogenic potential in other lymphoid lineages. Transgenic mice engineered to express HOX11 in their lymphocytes under the control of the immunoglobulin heavy chain (IgH) enhancer develop B-lineage lymphomas. nih.govnih.gov

These mice, termed IgHμ-HOX11, develop large cell lymphomas in the spleen during their second year of life, with frequent dissemination to the thymus, lymph nodes, and other non-hematopoietic tissues. nih.govnih.gov The lymphoma cells are predominantly clonal mature B-cells with an IgM+IgD+ immunophenotype. nih.govnih.gov The long latency period for tumor development suggests that HOX11 expression alone is not sufficient for malignant transformation and that additional genetic events are required. westminster.ac.uk

Prior to the onset of overt lymphoma, these mice exhibit lymphoid hyperplasia in the splenic marginal zones. nih.govnih.gov Further studies using proviral insertional mutagenesis in these mice identified several collaborating genes that, when disrupted, accelerate lymphomagenesis. westminster.ac.uk A significant number of these genes were involved in the mitotic spindle checkpoint control, suggesting that HOX11 expression may create a cellular environment that is susceptible to genomic instability. westminster.ac.uk

The characteristics of the B-lineage lymphomas in the IgHμ-HOX11 transgenic mouse model are summarized below.

FeatureDescriptionReference(s)
Disease Model IgHμ-HOX11 transgenic mice nih.govnih.gov
Primary Tumor Site Spleen nih.govnih.gov
Dissemination Thymus, lymph nodes, liver, lungs, kidney, pancreas nih.gov
Histology Large cell lymphoma nih.gov
Immunophenotype Clonal IgM+IgD+ mature B-cells nih.govnih.gov
Latency Long (second year of life) nih.govnih.gov
Collaborating Events Mutations in genes involved in mitotic spindle checkpoint control westminster.ac.uk

Research Methodologies and Model Systems for Hox11 Studies

In Vitro Cellular Models

In vitro cellular models are essential for dissecting the cellular and molecular functions of HOX11 in a controlled environment. These systems allow for the study of HOX11's effects on cell proliferation, differentiation, survival, and gene regulation.

Cell Line-Based Systems (e.g., Overexpression, Knockdown, Gene Editing)

Cell lines provide a renewable and genetically tractable system for studying HOX11. Techniques such as overexpression, knockdown, and gene editing are commonly employed. Overexpression of HOX11 in cell lines can be achieved through the introduction of HOX11-expressing vectors, often via lentiviral transduction or nucleofection. ubigene.us This approach is valuable for studying the effects of elevated HOX11 levels, as seen in certain leukemias. ashpublications.org Conversely, knockdown or knockout of HOX11 using techniques like shRNA or CRISPR/Cas9 allows researchers to investigate the consequences of reduced or absent HOX11 function. plos.orgmdpi.com These methods are used to identify HOX11 target genes and signaling pathways. For example, studies using HOXC11 (a related HOX11 paralog) knockout cell lines have investigated its role in cell proliferation, colony formation, migration, and invasion in the context of lung adenocarcinoma. nih.gov Functional domains of HOX11 have also been dissected in cell lines, revealing regions important for DNA binding and transcriptional activation or repression. core.ac.ukcore.ac.uknih.govmurdoch.edu.au

Primary Cell Culture Models (e.g., Hematopoietic Progenitors)

Primary cell cultures, particularly those derived from hematopoietic progenitors, are crucial for studying the role of HOX11 in blood cell development and leukemia. Ectopic expression of HOX11 in primary murine hematopoietic stem/progenitor cells through retroviral transduction can lead to the establishment of immortalized hematopoietic progenitor cell lines. nih.govresearchgate.netnih.govmdpi.com These immortalized lines represent various hematopoietic lineages, including erythroid, megakaryocytic, monocytic, and myelocytic cells. nih.govnih.govmdpi.com These models are instrumental in understanding how HOX11 contributes to cellular immortalization and interferes with normal differentiation pathways during leukemogenesis. nih.govresearchgate.net Studies using these models have shown that HOX11 can block hematopoietic differentiation at specific stages. researchgate.netgoogle.com

In Vivo Animal Models

In vivo animal models, predominantly mice, are indispensable for studying the complex roles of HOX11 in development and disease within a whole organism context. These models allow for the investigation of tissue-specific HOX11 function, developmental defects, and the progression of HOX11-driven malignancies.

Knockout and Knock-in Mouse Models for Developmental Studies

Knockout and knock-in mouse models have provided significant insights into the developmental functions of HOX11. Mice with homozygous deletions of Hoxa11, a mouse paralog of HOX11, exhibit bilateral cryptorchidism, indicating a role for Hoxa11 in gubernaculum development and testicular descent. nih.gov Analysis of Hoxa11 mutant mice revealed abnormal gubernacular bulbs and decreased formation of cremaster muscle. nih.gov Compound mutants involving different Hox11 paralogs (Hoxa11, Hoxc11, Hoxd11) are used to study their redundant functions in skeletal patterning, particularly in the zeugopod (radius/ulna and tibia/fibula). nih.govpnas.orgbiologists.compnas.org Loss of function of Hoxa11 and Hoxd11 in mice leads to severe malformation of forelimb zeugopod skeletal elements. biologists.compnas.org Knock-in models, such as the Hoxa11-eGFP mouse, allow for the visualization of HOX11 expression patterns during development, showing its restriction to the presumptive zeugopod and exclusion from chondrogenic precursors. nih.govbiologists.com Conditional knockout alleles, like a conditional Hoxd11 allele generated using CRISPR/Cas9, enable the temporal deletion of Hox11 function at adult stages to study its role in skeletal maintenance and repair. pnas.orgpnas.orgnih.gov These studies have shown that Hox11 functions in adult skeletal stem cells, regulating their differentiation into osteolineage cells. pnas.orgpnas.org

Transgenic Animal Models of HOX11 Aberrant Expression and Leukemogenesis

Transgenic mouse models are critical for studying the oncogenic potential of aberrant HOX11 expression. Transgenic mice expressing human HOX11 under the control of lymphocyte-specific promoters, such as the Ig heavy chain or LCK promoter, have been generated. ashpublications.orgplos.orgnih.govjax.org IgHμ-HOX11 transgenic mice, expressing HOX11 in the B-cell compartment, develop B-cell lymphomas with extended latency, suggesting that additional genetic events are required for malignancy. nih.govwestminster.ac.uk These mice serve as a model system for studying the progression from B-lineage hyperplasia to malignant lymphoma. nih.gov Transgenic models expressing HOX11 in developing thymocytes under the control of the LCK promoter develop T-ALL, mimicking the human disease. ashpublications.orgplos.org These models exhibit defects in T-cell development and differentiation arrest. ashpublications.org Transgenic models have also been used to identify genes collaborating with HOX11 in lymphomagenesis, revealing the involvement of dysregulated mitotic regulators and a predisposition for aneuploidy. westminster.ac.uk

Advanced Molecular and Genomic Techniques

Advanced molecular and genomic techniques provide powerful tools for dissecting the complex regulatory roles of HOX11. These methods allow for genome-wide analyses of HOX11 binding sites, comprehensive profiling of gene expression changes driven by HOX11, identification of interacting protein partners, targeted manipulation of the HOX11 gene, and structural determination of the HOX11 protein.

Chromatin Immunoprecipitation (ChIP-seq/ChIP-on-chip) for DNA Binding Analysis

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) or microarray (ChIP-on-chip) is a crucial technique for identifying the specific DNA sequences that transcription factors like HOX11 bind to within the genome in living cells. This method involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (HOX11) to immunoprecipitate the protein-DNA complexes. The isolated DNA is then analyzed by sequencing (ChIP-seq) or hybridized to a microarray (ChIP-on-chip) to identify the bound DNA regions.

Studies utilizing ChIP-seq have been employed to characterize the genome-wide binding properties of HOX proteins, including those in the HOX11 paralog group. mdpi.comnih.govplos.org These analyses can reveal the direct target genes regulated by HOX11 by identifying HOX11 binding sites in promoter or enhancer regions. For instance, ChIP analysis has been used to confirm the direct interaction between a HOX protein (Hoxc8) and the promoter of a target gene (OPN). researchgate.net

Genome-wide binding analyses of posterior HOX transcription factors using ChIP-seq have shown that HOX11 paralogs share a significant percentage of binding sites, with 85-86% overlap observed between HOX11 paralogs in one study. nih.govplos.org De novo motif analysis of ChIP-seq peaks can also identify putative cofactor binding sites enriched in HOX11 bound regions, providing insights into potential protein partners that influence HOX11 DNA binding specificity. nih.govplos.org

The optimal binding sequence of the this compound has been determined using techniques like random oligonucleotide selection, revealing a core TAAGTG motif. nih.govoup.com Specific interaction between Hox11 and this optimal binding sequence has been confirmed by methods such as band-shift and DNA competition assays. nih.govoup.com

RNA Sequencing (RNA-seq) and Microarray Analysis for Transcriptional Profiling

RNA sequencing (RNA-seq) and microarray analysis are widely used techniques to comprehensively profile gene expression patterns and identify genes that are differentially regulated in the presence or absence of HOX11, or under conditions where HOX11 activity is altered. These methods provide a global view of the transcriptional landscape influenced by HOX11.

Microarray analysis has been utilized as a model system to identify potential new target genes of HOX11, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL). nih.govresearchgate.net By comparing gene expression profiles in cell lines with and without enforced HOX11 expression, researchers can identify a large number of differentially expressed genes. nih.gov For example, microarray studies have identified genes with altered expression in response to HOX11, including NFKB2, SMARCD3, and NR4A3, which were selected for further investigation as putative target genes. nih.gov

Comprehensive microarray analysis has also been applied to study the gene expression changes in Hoxa11/Hoxd11 mutant kidney development, identifying genes with significant fold changes in expression that are connected to processes relevant to the mutant phenotype, such as TGFbeta signaling and growth arrest. nih.gov

RNA-seq offers several advantages over microarrays, including the ability to examine all transcripts, better definition of alternative RNA processing events, and higher sensitivity. nih.govijcmas.com RNA-seq has been used for transcriptional profiling in various biological contexts, including kidney development, providing a more complete picture of the gene expression program. nih.gov Both techniques are valuable for identifying the downstream molecular pathways influenced by HOX11 function. nih.gov

Data from microarray analysis in T-ALL cell lines overexpressing HOX11 has shown elevated expression of cell cycle checkpoint regulators like NFKB2 and SMARCD3. researchgate.net

TechniqueApplication for HOX11 StudiesKey Findings/CapabilitiesReferences
Microarray AnalysisIdentification of potential HOX11 target genesIdentified differentially expressed genes in response to HOX11 expression; confirmed up-regulation of genes like NR4A3. nih.govresearchgate.net
Microarray AnalysisGene expression analysis in HOX11 mutant modelsIdentified genes with altered expression in Hoxa11/Hoxd11 mutant kidneys related to developmental processes. nih.gov
RNA SequencingComprehensive transcriptional profilingProvides in-depth characterization and quantification of transcriptomes; identifies novel transcripts and splice variants. nih.govijcmas.comlexogen.com
RNA SequencingIdentification of differentially expressed genesUsed for global transcriptional profiling to identify genes affected by various factors, applicable to HOX11 studies. nih.govplos.org

Proteomics Approaches for Protein Interactions and Modifications

Proteomics, particularly mass spectrometry-based techniques, are essential for studying this compound interactions and post-translational modifications (PTMs). These approaches help to understand how HOX11 interacts with other proteins to exert its function and how its activity might be regulated by modifications.

Mass spectrometry (MS) is a key technology in proteomics, enabling the identification and quantification of proteins and their modifications. thermofisher.com Affinity purification coupled to mass spectrometry (AP-MS) is a common method for identifying protein interaction partners of a bait protein, such as HOX11. embopress.orgbiorxiv.org This involves purifying HOX11 and its bound proteins from cell extracts and then identifying the co-purified proteins by MS.

Studies have systematically examined whether TLX1/HOX11 interacts with MEIS and PBX proteins, which are known cofactors for many HOX proteins. nih.govcapes.gov.br Research has reported that TLX1 and MEIS proteins interact and are co-expressed in T-ALL, suggesting a cooperative role in leukemogenesis. nih.govcapes.gov.br

Post-translational modifications (PTMs) are crucial for modulating protein turnover, intracellular localization, molecular interactions, and activity. nih.gov While extensively studied for some protein classes, PTMs of HOX transcription factors, including HOX11, are considered an underestimated area. nih.gov Proteomic approaches, such as those utilizing mass spectrometry, can help identify these modifications and their impact on HOX11 function. thermofisher.comnih.govembopress.org

Techniques like Thermal Proteome Profiling (TPP) combined with quantitative mass spectrometry can monitor changes in protein thermal stability upon interactions with other proteins or due to PTMs, offering insights into protein interactions and modifications on a proteome-wide scale. embopress.org Cross-linking mass spectrometry (XL-MS) can provide structural information about protein complexes and identify direct physical contacts between interacting proteins. embopress.org

Gene Editing Technologies (e.g., CRISPR/Cas9) for Functional Studies

Gene editing technologies, such as CRISPR/Cas9, are powerful tools for investigating the functional roles of HOX11 by allowing targeted modifications to the HOX11 gene or its regulatory elements.

The CRISPR/Cas9 system enables efficient sequence-specific genome editing. nih.govmdpi.com It can be used to introduce targeted mutations, deletions, or insertions in the HOX11 gene, or to modify regulatory regions that control HOX11 expression. nih.gov This allows researchers to study the consequences of loss or alteration of HOX11 function in various model systems.

CRISPR/Cas9 has been used to generate conditional alleles of Hox genes, including Hoxd11, by flanking specific exons with loxP sites. pnas.org This allows for inducible loss of function in specific tissues or at particular developmental stages, providing insights into the role of HOX11 paralogs in processes like skeletal development. pnas.org

Beyond simple gene knockout, CRISPR/Cas9 can be adapted for more complex functional studies, such as reporter-based screens to identify factors that regulate HOX11 expression or affect its function. nih.gov This technology facilitates systematic unbiased screens to identify genes important in biological processes influenced by HOX11. nih.gov

TechnologyApplication for HOX11 StudiesOutcome/CapabilityReferences
CRISPR/Cas9Targeted gene modification (knockout, knock-in) of HOX11 geneStudy the functional consequences of loss or alteration of HOX11 function in development and disease. nih.govmdpi.com
CRISPR/Cas9Generation of conditional HOX11 allelesAllows for temporal and spatial control of HOX11 inactivation to study stage- or tissue-specific roles. pnas.org
CRISPR/Cas9Reporter-based screens to identify HOX11 regulators/pathwaysSystematic identification of genes or factors that influence HOX11 expression or are involved in HOX11-mediated processes. nih.govnih.gov

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed to determine the three-dimensional structure of the this compound, its DNA-binding domain, or complexes with interacting partners. Understanding the structure is crucial for gaining insights into the molecular mechanisms of HOX11 function, including DNA binding and protein interactions.

X-ray crystallography is a powerful method for determining the atomic-resolution 3D structure of proteins. nih.govcrystalsfirst.comevotec.com It relies on obtaining well-ordered protein crystals that diffract X-rays. crystalsfirst.comnih.gov The diffraction pattern is then used to generate an electron density map, from which the protein structure is built. crystalsfirst.com While challenging, particularly for some protein types, X-ray crystallography has been successful in determining the structures of various proteins and protein complexes, providing detailed information about molecular interactions. nih.govnih.gov

Cryo-EM has emerged as a complementary technique to X-ray crystallography, capable of determining high-resolution structures of proteins and protein complexes, including those that are difficult to crystallize. nih.govnuvisan.comnanoimagingservices.com Cryo-EM involves freezing the protein sample in a thin layer of vitreous ice and imaging it with an electron microscope. nanoimagingservices.com Computational methods are then used to reconstruct the 3D structure from a large number of 2D images. nanoimagingservices.com Cryo-EM is particularly useful for studying large protein complexes and membrane proteins. nih.govnuvisan.comnanoimagingservices.comnih.gov

While specific high-resolution structures of the full-length this compound determined by X-ray crystallography or cryo-EM were not explicitly found in the provided search results, structural studies of homeodomains from other HOX proteins have been conducted using techniques like NMR spectroscopy and X-ray crystallography. scispace.com These studies provide a framework for understanding the general principles of homeodomain-DNA interactions. nih.gov The application of X-ray crystallography and cryo-EM to HOX11, particularly in complex with its DNA target sequences or protein partners, would provide invaluable insights into its molecular function.

Future Directions and Emerging Research Avenues

Elucidation of Novel HOX11 Regulatory Networks and Target Genes

A key area for future research involves the comprehensive identification and characterization of novel HOX11 regulatory networks and downstream target genes. While some target genes like NFKB2, SMARCD3, and NR4A3 have been identified in specific contexts, a complete picture of the gene expression network directed by HOX11 is still emerging nih.gov. Studies using microarray analysis have identified a large number of differentially expressed genes in response to HOX11 expression, highlighting the complexity of this network nih.gov.

Future studies will likely employ high-throughput techniques such as ChIP-sequencing (Chromatin Immunoprecipitation followed by sequencing) to map HOX11 binding sites across the genome, providing a more complete list of potential direct target genes. Furthermore, integrating this data with transcriptomics (RNA sequencing) will help to distinguish between direct and indirect targets and reveal the dynamic nature of HOX11-mediated gene regulation in different cellular contexts and developmental stages bohrium.com. The intricate interactions between HOX genes and hormone-controlled regulatory networks in orchestrating complex genetic programs during metamorphosis in Drosophila suggest the importance of exploring such interactions in other organisms and contexts relevant to HOX11 bohrium.com. Understanding how the regulatory sequences of HOX-regulated target genes function and evolve is also an area for future investigation bohrium.com. Research indicates that HOX11-mediated target gene activation can occur, in part, through derepression strategies involving Groucho/transducin-like Enhancer of split (Gro/TLE) corepressors nih.gov. This suggests that future studies should delve deeper into the mechanisms by which HOX11 interacts with corepressors and other transcriptional machinery to exert its effects.

The following table provides examples of putative HOX11 target genes identified in previous research:

Putative HOX11 Target GeneResearch ContextReference
NFKB2T-ALL cell lines nih.gov
SMARCD3T-ALL cell lines nih.gov
NR4A3T-ALL cell lines nih.gov
Aldh1a1NIH3T3 cells nih.gov
Fhl1NIH3T3 cells nih.gov
Six2Kidney development researchgate.netbiologists.com
GdnfKidney development researchgate.netbiologists.com
FOXD1Kidney development researchgate.net
PBX1Kidney development researchgate.net

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding of HOX11 Biology

A significant future direction involves the integration of multi-omics data to gain a comprehensive systems-level understanding of HOX11 biology frontiersin.orgresearchgate.netnih.govcmbio.ionih.gov. This approach combines data from various high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the complex molecular interactions influenced by HOX11 frontiersin.orgresearchgate.netnih.govcmbio.io.

Integrating genomics data with other omics datasets allows researchers to explore the intricate connections and interdependences between different molecular components affected by HOX11, offering invaluable insights into the orchestration of biological processes frontiersin.org. The goal is to develop computational algorithms and frameworks for seamlessly integrating these diverse datasets frontiersin.org. This will enable the identification of cross-omics correlations, uncover interactions between genomic features and other molecular components, and provide insights into the functional implications of HOX11-mediated genomic regulation and its impact on cellular phenotypes frontiersin.org. Exploring regulatory networks and pathways associated with specific biological processes or disease states involving HOX11 will be a key outcome of this integration frontiersin.org.

Multi-omics integration can help in decoding genetic and metabolic signatures, elucidating mechanisms of action, and navigating data complexity to build a consistent and biologically meaningful narrative regarding HOX11 function cmbio.io. Despite the increasing popularity of multi-omics techniques, integrating data from different platforms remains an ongoing challenge due to inherent data differences nih.gov. Future research will focus on enhancing data analysis pipelines and developing novel methods for unsupervised integration of heterogeneous multi-omics datasets frontiersin.orgresearchgate.netnih.gov.

Development of Advanced HOX11 Research Models and Methodologies

The development of advanced research models and methodologies is crucial for further dissecting HOX11 function. While traditional models like cell lines and transgenic mice have provided valuable insights, more sophisticated approaches are needed to fully understand the complex roles of HOX11 in various biological contexts nih.govpnas.org.

Future research will likely involve the creation of more refined genetic models, such as conditional knockout or knock-in mouse models, allowing for temporal and tissue-specific manipulation of HOX11 expression nih.govresearchgate.netnih.gov. This will enable researchers to study the precise requirements of HOX11 function during specific developmental stages or in particular cell types, including its continued role in the adult skeleton nih.govresearchgate.netnih.gov. For instance, conditional loss of HOX11 function at adult stages has revealed progressive and severe defects in bone remodeling, highlighting a continued role for HOX genes in the vertebrate skeleton researchgate.netnih.gov.

Furthermore, the development of advanced in vitro systems, such as three-dimensional organoids, particularly kidney organoids given HOX11's role in kidney development, can provide valuable models for studying cell-cell and cell-matrix interactions influenced by HOX11 in a more physiologically relevant context researchgate.net. These models can also be used to test the efficacy and specificity of potential therapeutic interventions aimed at modulating HOX11 activity researchgate.net.

Innovative methodologies for studying protein interactions, chromatin dynamics, and regulatory element activity at a high resolution will also be essential. This includes single-cell technologies, which can provide insights into HOX11 function in heterogeneous cell populations researchgate.net. Integrating knowledge obtained through studies using advanced single-cell technologies will be crucial to establishing unified models of cell populations, lineage hierarchies, and their molecular regulation influenced by HOX11 researchgate.net.

Q & A

Q. What is the role of HOX11 in embryonic development, and how can its regulatory mechanisms be experimentally validated?

HOX11 is critical for organogenesis, particularly in spleen development. Knockout mouse models (e.g., Hox11<sup>−/−</sup>) show complete absence of spleen due to failed splenic primordium formation during embryogenesis . To validate its regulatory role, researchers can use chromatin immunoprecipitation (ChIP) to identify downstream targets (e.g., Pax2, Wt1, Gdnf) or employ CRISPR/Cas9 to disrupt HOX11 and assess developmental defects .

Q. How does HOX11 contribute to T-cell leukemia pathogenesis, and what experimental models are suitable for studying this?

Aberrant HOX11 activation via chromosomal translocations (e.g., t(7;10)) disrupts T-cell differentiation by blocking the CD4+/CD8+ double-positive stage, leading to leukemia . Murine models with HOX11 overexpression in hematopoietic progenitors recapitulate T-cell acute lymphoblastic leukemia (T-ALL). Flow cytometry can track differentiation arrest, while RNA-seq identifies dysregulated pathways (e.g., IL-3 signaling) .

Advanced Research Questions

Q. What molecular mechanisms underlie HOX11’s interaction with protein phosphatases (e.g., PP2A, PP1), and how does this disrupt cell-cycle checkpoints?

HOX11 binds PP2A and PP1 via its homeodomain, sequestering these phosphatases and preventing dephosphorylation of CDC25C. This disrupts the G2/M checkpoint, promoting genomic instability. Co-immunoprecipitation (Co-IP) in HEK293 cells transfected with HOX11 and phosphatase subunits confirms direct interactions. Phosphoproteomic profiling can identify hyperphosphorylated targets (e.g., CDK1) .

Q. How do HOX11 paralogs (Hoxa11, Hoxd11, Hoxc11) exhibit functional redundancy in kidney induction, and what experimental approaches resolve their overlapping roles?

Triple-knockout mice (Hoxa11/Hoxd11/Hoxc11<sup>−/−</sup>) lack metanephric kidneys due to failed Gdnf expression, whereas single or double knockouts show partial phenotypes. Lineage-specific Cre-loxP systems or inducible CRISPR can dissect temporal-spatial requirements. RNAscope can map paralog-specific expression domains in the nephrogenic mesenchyme .

Q. Why do clinical outcomes of HOX11-positive T-ALL vary between adults and pediatric patients, and how should conflicting data be analyzed?

Adults with HOX11-positive T-ALL show higher chemotherapy sensitivity and complete remission rates compared to pediatric cases, which relapse earlier . Methodological approaches include stratifying patient cohorts by age and using multivariate Cox regression to adjust for covariates (e.g., minimal residual disease, NOTCH1 mutations). Single-cell RNA-seq of pediatric vs. adult leukemic cells may reveal differential HOX11 co-expression networks .

Contradictions and Methodological Challenges

Q. How can researchers reconcile HOX11’s dual roles in oncogenesis (pro-leukemic) and regenerative processes (e.g., spleen stem cell potential)?

In leukemia, HOX11 is aberrantly activated, while in spleen-derived stem cells, its expression is tightly regulated. Comparative studies using lineage tracing (e.g., Hox11-CreERT2) and transcriptomic profiling of normal vs. leukemic cells can identify context-dependent targets. Functional assays (e.g., colony-forming units) assess HOX11’s impact on stemness vs. transformation .

Q. What explains the divergent functions of HOX11 orthologs in sea urchins (e.g., Hox11/13b) compared to mammals?

In Strongylocentrotus purpuratus, Hox11/13b overexpression inhibits aboral ectoderm development, unlike its role in mammalian hematopoiesis. Phylogenetic analysis reveals sequence divergence in the homeodomain. Cross-species rescue experiments (e.g., expressing human HOX11 in sea urchin embryos) and structural modeling of DNA-binding motifs can clarify functional conservation .

Experimental Design Considerations

Q. What controls are essential when studying HOX11’s transcriptional activity in vitro?

  • Negative controls: Empty vector-transfected cells and non-specific IgG in ChIP.
  • Positive controls: Known HOX11 targets (e.g., TLX1 promoter regions).
  • Specificity checks: siRNA-mediated HOX11 knockdown followed by qRT-PCR of target genes.
  • Off-target mitigation: Use of dual sgRNAs in CRISPR editing to avoid mosaicism .

Q. How can HOX11’s interaction with epigenetic modifiers (e.g., MEIS proteins) be mapped in leukemia cells?

Proximity ligation assays (PLA) or HiChIP can visualize HOX11-MEIS1 complexes on chromatin. Lentiviral overexpression of HOX11 with MEIS1-Flag in Jurkat cells, followed by CUT&Tag, identifies co-occupied loci (e.g., TAL1 enhancers). Functional validation via dual CRISPR knockout assesses cooperativity in leukemogenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.